2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide
Description
2-(2,4-Dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide is a synthetic acetamide derivative featuring a quinazolin-dione core linked to a tertiary amine-containing propyl chain. The quinazolin-dione moiety (2,4-dioxo-1H-quinazolin-3-yl) is a bicyclic heterocyclic structure known for its pharmacological relevance, particularly in anticonvulsant and anticancer research . The compound’s synthesis likely involves coupling a 2-(2,4-dioxoquinazolin-3-yl)acetic acid intermediate with a substituted propylamine, analogous to methods used for related N-[(2,4-dichlorophenyl)methyl] derivatives .
Properties
Molecular Formula |
C22H26N4O3 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide |
InChI |
InChI=1S/C22H26N4O3/c1-3-25(17-9-6-8-16(2)14-17)13-7-12-23-20(27)15-26-21(28)18-10-4-5-11-19(18)24-22(26)29/h4-6,8-11,14H,3,7,12-13,15H2,1-2H3,(H,23,27)(H,24,29) |
InChI Key |
VJFWITATCDSOAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}acetamide typically involves a multi-step process. One common method includes the reaction of isatins with o-amino N-aryl/alkyl benzamides under oxidative conditions mediated by iodine (I2) and tert-butyl hydroperoxide (TBHP). This domino synthesis approach allows for the formation of the desired quinazoline derivative with high yields and broad functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Iodine (I2) and tert-butyl hydroperoxide (TBHP) are commonly used oxidizing agents.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinazoline derivatives, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as a DNA intercalator, binding to DNA and disrupting its function, which can lead to anticancer effects . Additionally, it may inhibit specific enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The target compound’s N-ethyl-3-methylanilino group increases logP (~2.5 estimated) compared to morpholine derivatives (logP = 0.64) , favoring blood-brain barrier penetration.
- Polar Surface Area (PSA) : Lower PSA (~70 Ų) than Otaplimastat (~120 Ų) due to fewer hydrogen-bond acceptors, suggesting better oral bioavailability .
Biological Activity
The compound 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 456.536 g/mol
- CAS Number : 6782-13-4
The compound features a quinazoline backbone, which is known for its role in various pharmacological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its potential as an anticancer agent:
- In vitro Studies : The compound was tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). Results indicated that it exhibited cytotoxic effects with an IC value ranging from 10 to 30 µM, suggesting moderate potency compared to established chemotherapeutics .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation, such as the EGFR pathway. Molecular docking studies have shown favorable binding interactions with the EGFR receptor .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- Antibacterial Efficacy : It demonstrated activity against both Gram-positive and Gram-negative bacteria. Notably, it showed an inhibition zone of 15 mm against Escherichia coli and 11 mm against Staphylococcus aureus, indicating promising antibacterial potential .
- Antifungal Activity : The compound exhibited antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 80 mg/mL, which is comparable to standard antifungal agents .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is often influenced by their structural modifications. In the case of this compound:
- Substituent Effects : The presence of bulky groups on the acetamide moiety has been correlated with enhanced biological activity. Variations in substituents can modulate lipophilicity and binding affinity to target enzymes or receptors .
Case Studies
Several case studies have highlighted the therapeutic potential of quinazoline derivatives similar to the compound in focus:
- Dual EGFR/HER2 Inhibitors : A series of benzoquinazolinone hybrids were synthesized and tested for dual inhibition of EGFR and HER2, showing IC values ranging from 0.36 to 40.90 µM against MDA-MB-231 cells .
- DPP-IV Inhibition : Compounds structurally related to this quinazoline derivative have been shown to inhibit Dipeptidyl Peptidase IV (DPP-IV), a target for diabetes treatment, with some derivatives exhibiting IC values as low as 0.76 nM .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
The synthesis involves multi-step protocols, including:
- Step 1 : Formation of the quinazoline-dione core via cyclization of methyl 2-isothiocyanatobenzoate with glycine, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
- Step 2 : Activation of the carboxylic acid using N,N′-carbonyldiimidazole (CDI) to facilitate coupling with the amine-containing side chain (e.g., 3-(N-ethyl-3-methylanilino)propylamine) under anhydrous conditions .
- Critical Conditions : Strict control of temperature (e.g., 273 K during coupling), solvent choice (e.g., dichloromethane), and reaction time (3–24 hours) to prevent side reactions and ensure high purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and substituent positions, particularly for the quinazoline ring and acetamide linkage .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (e.g., unreacted intermediates) .
- X-ray Crystallography : Resolves steric effects and conformational details, such as dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazolyl rings in analogs) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate anticonvulsant activity, and what models are appropriate?
- In Vivo Models : Use the PTZ (pentylenetetrazol)-induced seizures model in mice to assess GABAergic activity. Monitor latency to seizure onset and mortality rates .
- In Vitro Assays : Radioligand binding studies (e.g., [3H]muscimol) quantify affinity for GABA_A receptors. IC50 values correlate with structural features like benzyl substituents .
- Dosage Optimization : Conduct dose-response studies (e.g., 10–100 mg/kg) with pharmacokinetic profiling to determine blood-brain barrier penetration .
Q. What strategies resolve contradictions in reported biological activities across structural analogs?
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., 3-Cl vs. 4-OMe) and compare bioactivity. For example, electron-withdrawing groups (e.g., NO2) may enhance receptor binding but reduce solubility .
- Cross-Validation : Replicate studies under standardized conditions (e.g., identical animal strains, assay protocols) to isolate structural vs. methodological variability .
- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and explain discrepancies in IC50 values .
Q. How do modifications in quinazoline ring substituents impact pharmacokinetic properties?
- Lipophilicity : Chlorine or methyl groups increase logP, enhancing membrane permeability but potentially reducing aqueous solubility. For example, 2,4-diCl analogs show higher brain uptake but require co-solvents for administration .
- Metabolic Stability : Electron-donating groups (e.g., OMe) may slow hepatic clearance, as observed in analogs with extended plasma half-lives .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Purification : Use flash chromatography (silica gel, gradient elution) or preparative HPLC to remove byproducts (e.g., unreacted CDI intermediates) .
- Process Control : Optimize solvent recovery (e.g., dichloromethane distillation) and implement inline FTIR monitoring to track reaction progression .
Q. How can integrated computational-experimental approaches accelerate derivative development?
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict feasible synthetic routes and transition states, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing SAR data to prioritize substituents with desired bioactivity (e.g., anticonvulsant vs. cytotoxic profiles) .
Methodological Considerations
8. Key considerations for ensuring synthetic reproducibility:
- Stoichiometric Precision : Use anhydrous reagents and inert atmospheres to prevent hydrolysis of CDI-activated intermediates .
- Batch Consistency : Characterize intermediates (e.g., via TLC or LC-MS) at each step to detect deviations early .
9. Addressing steric/electronic effects in crystallographic studies:
- Conformational Analysis : X-ray data reveals steric repulsion between the quinazoline ring and substituents, influencing dihedral angles (e.g., 80.70° rotation in analogs) .
- Hydrogen Bonding : Planar amide groups form R₂²(10) dimers via N–H⋯O interactions, critical for crystal packing and solubility .
10. Best practices for data contradiction analysis:
- Meta-Analysis : Aggregate results from multiple studies (e.g., IC50 values across analogs) to identify outliers and trends .
- Hypothesis Testing : Design follow-up experiments (e.g., competitive binding assays) to validate or refute conflicting mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
